molecular formula C16H16N2O2 B7474396 N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide

N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No. B7474396
M. Wt: 268.31 g/mol
InChI Key: HCBFAGKXYKNGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. Mocetinostat has shown potential as a therapeutic agent in various diseases, including cancer and neurological disorders.

Mechanism of Action

N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which results in chromatin relaxation and transcriptional activation of genes that are normally silenced in cancer cells. N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide also affects non-histone proteins, such as transcription factors and signaling molecules, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide has been shown to induce changes in gene expression and protein levels in cancer cells. It alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide also affects the expression of genes involved in immune response and angiogenesis, making it a potential immunomodulatory and anti-angiogenic agent.

Advantages and Limitations for Lab Experiments

N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide has several advantages for lab experiments, including its specificity for HDACs and its ability to induce changes in gene expression and protein levels. However, it also has limitations, such as its potential toxicity and off-target effects. Careful dosage and administration are required to minimize toxicity and ensure specificity.

Future Directions

There are several future directions for research on N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide. One area of interest is its potential as a combination therapy with other chemotherapeutic agents. Another area is its potential as an immunomodulatory and anti-angiogenic agent. Further studies are needed to elucidate its mechanism of action and identify biomarkers for patient selection and response prediction. Additionally, studies on its potential in neurological disorders, such as Alzheimer's disease, are warranted.

Synthesis Methods

N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide can be synthesized through a multistep process involving the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with N-methylglycine methyl ester to form the corresponding amide. This intermediate is then reacted with methylamine and acetic anhydride to yield N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide.

Scientific Research Applications

N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancers. N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide works by inducing apoptosis, cell cycle arrest, and differentiation in cancer cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising combination therapy.

properties

IUPAC Name

N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17-14(19)9-18-16(20)13-8-7-11-6-5-10-3-2-4-12(13)15(10)11/h2-4,7-8H,5-6,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBFAGKXYKNGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)C1=CC=C2CCC3=C2C1=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide

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